4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide

Description

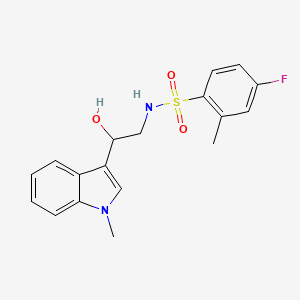

The compound 4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methyl substituent, and a hydroxylated ethyl chain linked to a 1-methylindole moiety. Its structure combines key pharmacophoric elements:

- Sulfonamide group: Enhances binding to biological targets via hydrogen bonding and electrostatic interactions.

- Fluorine atom: Improves metabolic stability and modulates electronic properties.

Properties

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-9-13(19)7-8-18(12)25(23,24)20-10-17(22)15-11-21(2)16-6-4-3-5-14(15)16/h3-9,11,17,20,22H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUAUQAXYOFQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common due to the stability of the C-F bond.

Substitution: : The indole nitrogen can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reduction reactions might involve the use of lithium aluminum hydride (LiAlH4) or other strong reducing agents.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

Oxidation: : Formation of sulfonyl chlorides or sulfonic acids.

Reduction: : Formation of the corresponding hydrocarbon.

Substitution: : Formation of various substituted indole derivatives.

Scientific Research Applications

Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Biology: : The compound's indole core is structurally similar to tryptophan, an essential amino acid, making it useful in biological studies.

Chemistry: : It can serve as a reagent or intermediate in organic synthesis, particularly in the development of new chemical entities.

Industry: : Its unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The indole moiety can bind to various receptors in the central nervous system, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional attributes of the target compound and related analogs:

Key Observations

Impact of Fluorine : The target compound’s 4-fluoro substituent contrasts with ’s trifluoromethyl group. Fluorine’s electronegativity may enhance target binding, while CF₃ increases lipophilicity .

Hydroxyl Group: Unique to the target compound, this group improves solubility compared to non-hydroxylated analogs like 3h and 3r .

Indole Substitution : The 1-methylindole in the target compound reduces metabolic oxidation compared to unsubstituted indoles (e.g., ).

Biological Activity: Bis-indole derivatives () show moderate anticancer activity, suggesting mono-indole sulfonamides like the target compound may require structural optimization for similar efficacy .

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Sulfonamide Position : Para-substituted sulfonamides (e.g., 4-fluoro in the target) may exhibit better target selectivity than meta-substituted analogs.

- Indole Modifications : 1-Methylation (target compound) likely improves metabolic stability over unmethylated indoles () .

Biological Activity

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its structure incorporates a fluorine atom, a hydroxyl group, and an indole moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 362.41 g/mol. The presence of functional groups such as sulfonamide and hydroxyl enhances its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉FN₂O₃S |

| Molecular Weight | 362.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against clinical strains of Enterococcus and Staphylococcus . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively researched. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines.

Research Findings

In vitro studies indicated that several sulfonamide derivatives exhibited IC50 values below 10 µg/mL against cancer cell lines such as HeLa and MCF-7 . The most active compounds showed strong antiproliferative effects, suggesting that the target compound may also inhibit cancer cell growth effectively.

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress in biological systems. The presence of hydroxyl groups in the structure often correlates with increased antioxidant activity.

Evaluation of Antioxidant Properties

Research has indicated that related compounds possess significant radical scavenging abilities, with IC50 values demonstrating their effectiveness in neutralizing free radicals . This suggests that this compound may similarly contribute to antioxidant defense mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide?

- Methodology : Synthesis optimization involves selecting reactive intermediates (e.g., indole derivatives and sulfonamide precursors) and controlling reaction conditions. For example, the use of Woollins' reagent in indole functionalization (as seen in analogous compounds) ensures regioselectivity and minimizes side reactions . Key parameters include:

- Temperature control (e.g., 60–80°C for sulfonamide coupling).

- Solvent choice (polar aprotic solvents like DMF or DMSO enhance nucleophilicity).

- Catalytic systems (e.g., Pd/C for hydrogenation steps).

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance:

- Indole NH proton absence (due to N-methylation) at δ 10–11 ppm.

- Fluorine-induced deshielding in the benzene ring (δ 7.2–7.8 ppm) .

- FT-IR : Confirm sulfonamide groups via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

- Data Table :

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Sulfonamide S=O | N/A | 1350, 1150 |

| Indole C-H | 7.1–7.5 (multiplet) | N/A |

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how can they be addressed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals. Challenges include:

- Polymorphism due to flexible hydroxyethyl and indole groups.

- Weak intermolecular interactions (e.g., C-H···π vs. classical hydrogen bonds) .

- Solutions :

- Use slow evaporation in mixed solvents (e.g., ethanol/water) to enhance crystal growth.

- Employ synchrotron radiation for weak scatterers (e.g., fluorine atoms).

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R Factor | 0.039 |

| C–C Bond Length | 1.39–1.42 Å |

Q. How can computational modeling (e.g., DFT) predict physicochemical properties conflicting with experimental data?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict pKa, logP, and solubility. Discrepancies arise from:

- Solvent effects (implicit vs. explicit models).

- Conformational flexibility in the hydroxyethyl group .

Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural features?

- Methodology :

- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations, leveraging the fluorine atom as a mass tag .

- Experimental Design :

- Include positive controls (e.g., acetazolamide for carbonic anhydrase).

- Validate cytotoxicity via MTT assays before functional studies.

Data Contradiction Analysis

Q. How to resolve discrepancies between computational logP predictions and experimental HPLC-derived logP values?

- Analysis : Computational models often underestimate the impact of hydrogen-bond donors (e.g., hydroxyl group). For example:

- Predicted logP (2.8) vs. experimental (2.3) due to unaccounted solvation effects .

- Resolution : Apply correction factors (e.g., Moriguchi logP) or use experimental fragment-based methods (e.g., shake-flask HPLC).

Structural-Activity Relationship (SAR) Considerations

Q. How does the 1-methylindole moiety influence binding affinity in target proteins?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.